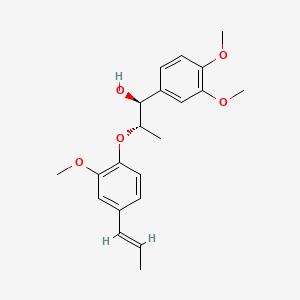
Virolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Virolin is a natural product found in Daphne feddei, Virola surinamensis, and Saururus chinensis with data available.
Applications De Recherche Scientifique
Antiviral Properties
Mechanism of Action:
Virolin exhibits antiviral activity through several mechanisms, including inhibition of viral entry into host cells and interference with viral replication processes. Research indicates that compounds similar to this compound can impede macropinocytosis, a pathway exploited by viruses like SARS-CoV-2 to infect cells .
Case Study:
A study involving Vero E6 cells demonstrated that compounds with structural similarities to this compound significantly reduced infection rates of SARS-CoV-2. The study highlighted a dose-dependent relationship where higher concentrations of the compound were required to inhibit more virulent strains .
Applications in Medicine
This compound's applications extend beyond basic virology into potential therapeutic uses:
-
Viral Infections:
- This compound has been tested against various viral pathogens, showing promise in reducing viral loads in infected cell cultures.
- It has been observed to effectively limit the infectivity of viruses that utilize endocytic pathways for cell entry.
- Phytochemical Therapies:
- Nanoparticle Formulations:
Data Table: Summary of this compound's Applications
Case Studies and Research Findings
Case Study 1: Antiviral Efficacy
A study published in 2024 demonstrated that compounds related to this compound could inhibit SARS-CoV-2 infection in human lung carcinoma cells (A549) with no significant toxicity observed. The findings suggest that these compounds could be developed into therapeutic agents for COVID-19 treatment .
Case Study 2: Phytochemical Interactions
Research focused on phytochemical interactions indicated that this compound could bind effectively to receptors implicated in viral infections, showcasing its potential as a therapeutic agent for various viral diseases .
Propriétés
Numéro CAS |
68143-83-9 |
|---|---|
Formule moléculaire |
C21H26O5 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(1S,2S)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C21H26O5/c1-6-7-15-8-10-18(19(12-15)24-4)26-14(2)21(22)16-9-11-17(23-3)20(13-16)25-5/h6-14,21-22H,1-5H3/b7-6+/t14-,21+/m0/s1 |
Clé InChI |
NUDWCJJMQATDKB-NPNYKPOCSA-N |
SMILES |
CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)OC)OC)O)OC |
SMILES isomérique |
C/C=C/C1=CC(=C(C=C1)O[C@@H](C)[C@H](C2=CC(=C(C=C2)OC)OC)O)OC |
SMILES canonique |
CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)OC)OC)O)OC |
Synonymes |
machilin D methyl ether virolin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















